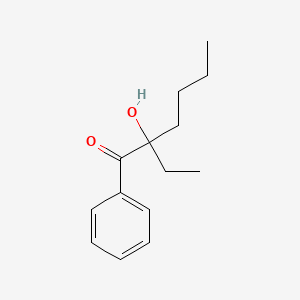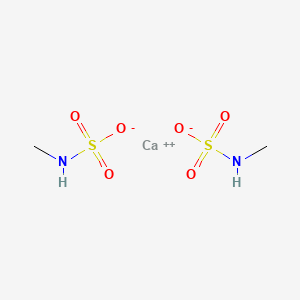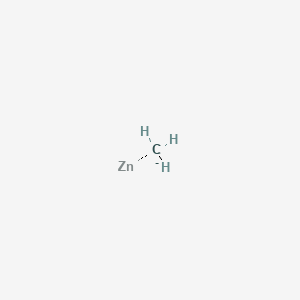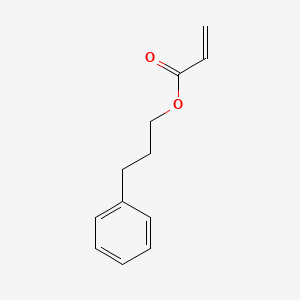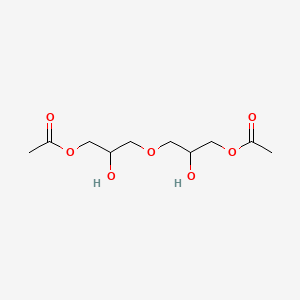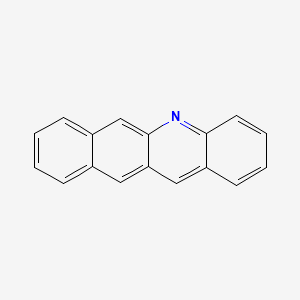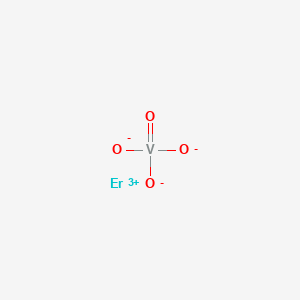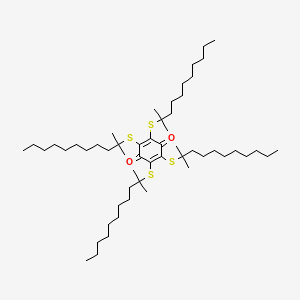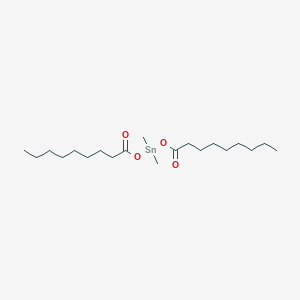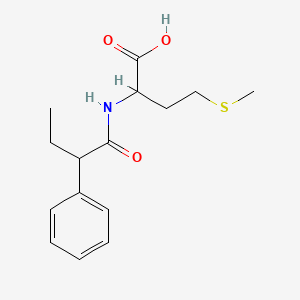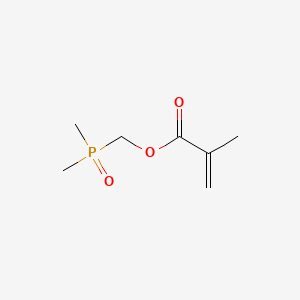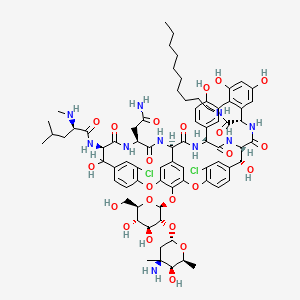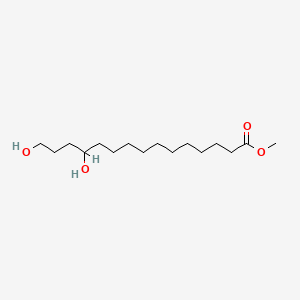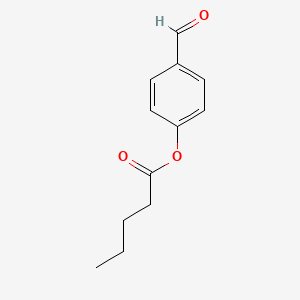
Pentanoic acid, 4-formylphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanoic acid, 4-formylphenyl ester is an organic compound with the molecular formula C12H14O3 It is an ester formed from pentanoic acid and 4-formylphenol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentanoic acid, 4-formylphenyl ester typically involves the esterification of pentanoic acid with 4-formylphenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions with the removal of water to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through similar esterification processes, but on a larger scale. The use of continuous reactors and efficient separation techniques such as distillation or extraction can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Pentanoic acid, 4-formylphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of pentanoic acid and 4-formylphenol.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.
Major Products Formed
Hydrolysis: Pentanoic acid and 4-formylphenol.
Reduction: Pentanoic acid, 4-hydroxyphenyl ester.
Oxidation: Pentanoic acid, 4-carboxyphenyl ester.
Scientific Research Applications
Pentanoic acid, 4-formylphenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentanoic acid, 4-formylphenyl ester involves its interaction with various molecular targets and pathways The formyl group can participate in nucleophilic addition reactions, while the ester linkage can undergo hydrolysis
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, phenyl ester: Similar structure but lacks the formyl group.
Pentanoic acid, 4-hydroxyphenyl ester: Similar structure but with a hydroxyl group instead of a formyl group.
Pentanoic acid, 4-carboxyphenyl ester: Similar structure but with a carboxylic acid group instead of a formyl group.
Uniqueness
Pentanoic acid, 4-formylphenyl ester is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
50262-50-5 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
(4-formylphenyl) pentanoate |
InChI |
InChI=1S/C12H14O3/c1-2-3-4-12(14)15-11-7-5-10(9-13)6-8-11/h5-9H,2-4H2,1H3 |
InChI Key |
YQTQMRFNTGBMQC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)OC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


